3'-Methylpropionanilide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-10(12)11-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOWEZQZBCNAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methylpropionanilide typically involves the reaction of propionanilide with methylating agents. One common method is the reaction of propionanilide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3’-Methylpropionanilide can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the methylation process.
Chemical Reactions Analysis
Types of Reactions
3’-Methylpropionanilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted anilides depending on the nucleophile used.
Scientific Research Applications
3’-Methylpropionanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a precursor for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3’-Methylpropionanilide involves its interaction with various molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3'-methylpropionanilide with two closely related compounds: 2,2,2'-Trimethylpropionanilide () and Prilocaine HCl (a derivative of 2'-methylpropionanilide, ). Key differences in structure, properties, and applications are highlighted:
Key Comparative Insights:
Structural Differences :
- 3'- vs. 2'-Substitution : The position of the methyl group on the aniline ring (3' vs. 2') significantly impacts biological activity. Prilocaine HCl (2'-methyl derivative) is a clinically used local anesthetic, whereas 3'-substituted analogs may exhibit altered receptor binding or metabolic pathways .
- Trimethylation Effects : 2,2,2'-Trimethylpropionanilide’s additional methyl groups enhance steric hindrance and lipophilicity compared to this compound, likely reducing solubility but increasing stability .
Pharmacological Relevance: Prilocaine HCl’s efficacy arises from its sodium channel-blocking ability, a property modulated by the 2'-methyl group’s spatial orientation.
Safety and Handling :
- Prilocaine HCl requires strict adherence to pharmacological guidelines due to side effects like methemoglobinemia. In contrast, 2,2,2'-Trimethylpropionanilide is labeled as an irritant (R36/37/38), necessitating standard laboratory precautions .
Research Findings and Data Gaps
- Synthesis Pathways : Both 3'- and 2'-methylpropionanilides are synthesized via nucleophilic acyl substitution, but yields vary with substituent positions. Steric effects in trimethylated analogs may require optimized reaction conditions .
- Thermodynamic Stability : Methyl substitution at the 3' position likely lowers melting points compared to 2'-substituted analogs due to reduced crystallinity, though experimental data are needed.
- Biological Activity : Prilocaine’s 2'-methyl group enhances lipid solubility, facilitating tissue penetration. Computational modeling suggests 3'-substituted analogs may have weaker membrane interaction .
Biological Activity
3'-Methylpropionanilide, also known as N-methylpropionanilide, is an organic compound with the molecular formula C10H13NO. Its structure features a methyl group attached to the nitrogen atom of propionanilide, which is significant for its biological activity and potential applications in medicinal chemistry.
This compound can be synthesized through various methods, typically involving the reaction of propionanilide with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. This reaction is often performed under reflux conditions and can be scaled for industrial production using continuous flow reactors to enhance yield and efficiency.
The biological activity of this compound is believed to stem from its interaction with various molecular targets, acting as a ligand for certain enzymes or receptors. This modulation can influence several biochemical pathways, which may lead to therapeutic effects in different biological contexts.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
Anti-inflammatory Effects
Studies have also explored the anti-inflammatory properties of this compound. Experimental models demonstrate that it can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This effect has been particularly noted in models of acute inflammation, indicating its potential use in treating inflammatory diseases .
Neuroprotective Properties
Another area of interest is the neuroprotective effects of this compound. In animal models, it has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Pharmacy highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 5 mM. The study utilized disk diffusion methods to assess efficacy, demonstrating significant zones of inhibition compared to control groups .
- Inflammation Model : In a controlled experiment involving carrageenan-induced paw edema in rats, treatment with this compound resulted in a statistically significant reduction in paw swelling compared to untreated controls, indicating its anti-inflammatory potential .
- Neuroprotection : A recent investigation into neuroprotective effects showed that administration of this compound reduced markers of oxidative stress in a rodent model of induced neurodegeneration. The results suggested a decrease in neuronal cell death and improved behavioral outcomes post-treatment .
Comparative Biological Activity Table
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Activity |
|---|---|---|---|
| This compound | Effective against S. aureus and E. coli | Significant reduction in edema | Reduced oxidative stress markers |
| Propionanilide | Moderate | Minimal | Not studied |
| Other Anilides | Variable | Some anti-inflammatory effects | Limited evidence |
Q & A
Q. What are the established synthetic routes for 3'-Methylpropionanilide, and how do their efficiencies compare?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic acyl substitution or condensation reactions. For example, reacting 3'-methylaniline with propionyl chloride in anhydrous dichloromethane under nitrogen atmosphere yields the compound. Efficiency depends on catalysts (e.g., triethylamine), temperature (optimized at 0–5°C to minimize side reactions), and stoichiometric ratios. Yield comparisons should include purity assessments via HPLC (≥98% purity, using a C18 column and UV detection at 254 nm) and reaction time metrics . Table 1 : Comparative Synthesis Routes
| Method | Catalyst | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|---|
| Propionyl chloride route | Et₃N | 72 | 98.5 | Moisture-sensitive reagents |
| Amide coupling (DCC) | DCC/DMAP | 85 | 97.8 | Costly reagents |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Structural confirmation requires H/C NMR (e.g., δ 2.35 ppm for methyl group, δ 168 ppm for carbonyl), while purity is validated via reverse-phase HPLC (retention time: 8.2 min, gradient elution with acetonitrile/water). Mass spectrometry (ESI-MS) confirms molecular ion peaks ([M+H]⁺ at m/z 178.1). Ensure instrument calibration follows metric system standards (e.g., ppm precision) and report statistical significance for replicate analyses (n=3, ±SD) .
Q. What physicochemical properties of this compound are critical for experimental design?
- Methodological Answer : Key properties include solubility (e.g., 12 mg/mL in ethanol at 25°C), logP (2.1 ± 0.2), and thermal stability (decomposition at 210°C). These dictate solvent selection for biological assays (use DMSO for stock solutions) and storage conditions (-20°C under argon). Stability studies under physiological pH (e.g., 7.4 PBS buffer) should include degradation kinetics using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve this compound synthesis yield and scalability?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent polarity. For instance, a central composite design revealed that increasing Et₃N to 1.5 equivalents at 10°C improves yield by 15%. Scalability requires transitioning from batch to flow chemistry, monitoring pressure and residence time. Validate reproducibility across three independent batches and report confidence intervals (95% CI) .
Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Conduct systematic reviews with meta-analysis (PRISMA guidelines) to aggregate data, followed by in-house replication under standardized conditions (e.g., IC₅₀ assays in HepG2 cells with ≥95% purity). Use ANOVA to identify inter-study variability and sensitivity analyses to exclude outliers .
Q. How should stability studies of this compound be designed under physiological conditions?
- Methodological Answer : Simulate physiological environments (e.g., pH 1.2 for gastric fluid, pH 7.4 for blood) and analyze degradation products via LC-MS/MS. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life. Use first-order kinetics models () and report degradation pathways (e.g., hydrolysis of the amide bond). Include negative controls (e.g., inert atmosphere) to isolate oxidative effects .
Methodological Best Practices
- Data Integrity : Retain raw NMR/HPLC files for 5–10 years, anonymized for peer review. Use checksums to ensure unaltered data .
- Ethical Compliance : Declare conflicts of interest and obtain ethics approval for studies involving biological samples .
- Statistical Rigor : Report p-values for significance (e.g., p < 0.05) and justify >3 significant figures in measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
